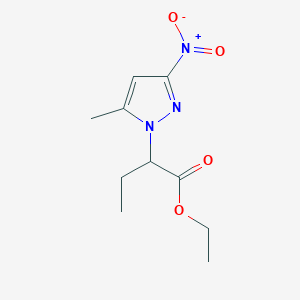

ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with an ethyl ester group attached to a butanoate chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Méthodes De Préparation

The synthesis of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, 5-methyl-3-nitro-1H-pyrazole can be prepared by reacting 3-nitroacetylacetone with hydrazine hydrate under reflux conditions.

Esterification: The resulting 5-methyl-3-nitro-1H-pyrazole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acids, bases, and nucleophiles like amines and thiols. The major products formed from these reactions include the corresponding amino derivative, substituted pyrazole derivatives, and carboxylic acids.

Applications De Recherche Scientifique

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. This compound can be used as a building block for the synthesis of novel drug candidates.

Agrochemicals: Pyrazole derivatives are also used in the development of pesticides and herbicides due to their biological activity against various pests and weeds.

Material Science: Pyrazole-based compounds are used in the synthesis of coordination complexes and metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes.

Mécanisme D'action

The mechanism of action of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

Ethyl 2-(3-nitro-1H-pyrazol-1-yl)butanoate: Similar structure but lacks the methyl group at the 5-position.

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate: Similar structure but lacks the nitro group at the 3-position.

Ethyl 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoate: Similar structure but has an amino group instead of a nitro group at the 3-position.

The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and nucleophilic substitutions, making this compound versatile for various applications.

Activité Biologique

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₃N₃O₄

- Molecular Weight : 227.22 g/mol

- CAS Number : 1006951-36-5

Pharmacological Activities

The biological activity of pyrazole derivatives, including this compound, is well-documented in scientific literature. Key pharmacological effects include:

-

Anti-inflammatory Activity :

- Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, compounds with similar structures demonstrated inhibition rates comparable to standard anti-inflammatory drugs like diclofenac and indomethacin in carrageenan-induced edema models .

- A study synthesized various pyrazole derivatives, revealing that some exhibited over 80% inhibition of inflammation, indicating strong potential for treating inflammatory diseases .

- Analgesic Effects :

- Antimicrobial Activity :

- Antiviral Activity :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Pro-inflammatory Mediators : Pyrazole compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

- Interaction with Receptors : Some derivatives interact with specific receptors involved in pain signaling pathways, contributing to their analgesic effects.

Case Study 1: Anti-inflammatory Evaluation

A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. One compound demonstrated an inhibition rate of 84.2%, closely matching that of diclofenac (86.72%) after three hours post-administration .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed significant activity against S. aureus and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-4-8(10(14)17-5-2)12-7(3)6-9(11-12)13(15)16/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDORBHFKTUDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.